![molecular formula C11H9BrN2O2 B3144581 5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione CAS No. 553680-99-2](/img/structure/B3144581.png)
5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Descripción general
Descripción
The compound “5’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione” is a complex organic molecule. It likely contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “5’-bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid” are synthesized through multi-component reactions . These reactions often involve the use of heterocyclic ketene aminals and bindone .Aplicaciones Científicas De Investigación
Thermal Properties and Polymer Applications
Research by Kaczmarek et al. (2012) included the synthesis of various hydantoins, including 1′,3′-dihydrospiro[imidazolidine-4,2′-indene]-2,5-dione, and their incorporation into polymers. These hydantoin-based polymers displayed improved thermal stability compared to traditional poly(chloromethyl-p-styrene), suggesting potential applications in materials science where thermal resistance is crucial (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).
Synthesis and Structural Analysis
Marinov et al. (2014) reported the synthesis of novel compounds, including 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, providing insights into their molecular structure through NMR and IR spectroscopy. These insights could be essential for developing new applications in chemistry and pharmacology (Marinov, Marinova, Stoyanov, Markova, & Enchev, 2014).
Cytotoxic Activity and Cancer Research
A study by Buyukliev et al. (2017) synthesized 1-Amino-1,3-dihydrospiro[imidazoline-4,2-indene]-2,5-dione and its metal complexes, revealing cytotoxic activity against human tumor cell lines. This suggests potential applications in cancer research, particularly for developing new anticancer agents (Buyukliev, Cherneva, Konstantinov, & Bakalova, 2017).
Selenium-Containing Compounds and ROS Generation
Novotortsev et al. (2021) conducted a study on selenium-containing dispiro indolinones, closely related to 5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione. They found these compounds could induce reactive oxygen species (ROS) generation in cancer cells, indicating potential therapeutic applications in oncology (Novotortsev et al., 2021).
Mecanismo De Acción
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, but more research is needed to outline them .
Action Environment
Propiedades
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-7-1-2-8-6(5-7)3-4-11(8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAYNERGILLODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



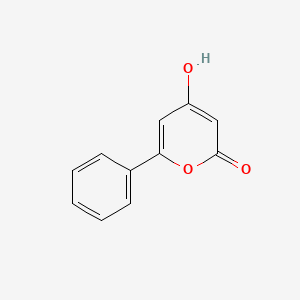
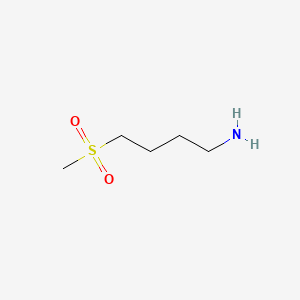


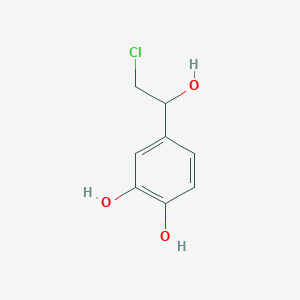
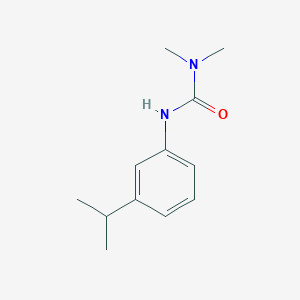
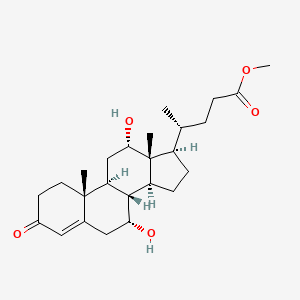

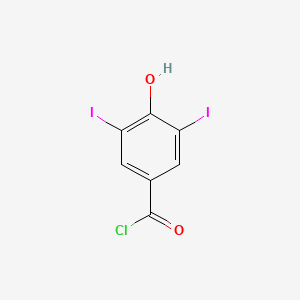
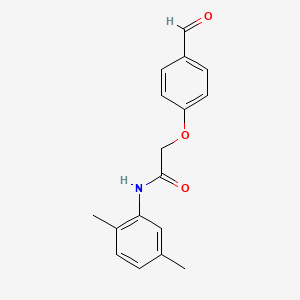
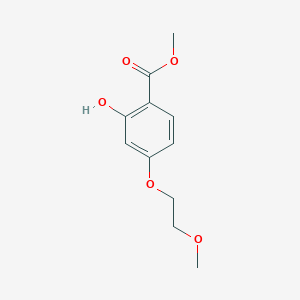


![Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3144600.png)